Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-
Overview
Description
4’-Aminopropiophenone, also known as para-aminopropiophenone, is a chemical compound with the molecular formula C9H11NO. It is highly toxic and can cause injury or death upon physical contact or inhalation of fumes. The toxicity of 4’-Aminopropiophenone is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin, which is incapable of transporting oxygen, leading to hypoxia, coma, and death .
Mechanism of Action
Target of Action
Prednisolone 17,21-diacetate, also known as Prednisolone, is a glucocorticoid . Its primary targets are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Prednisolone interacts with its targets by binding to the glucocorticoid receptors, leading to changes in gene transcription. This interaction results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
Prednisolone affects various biochemical pathways. It can be reversibly metabolized to prednisone, which is then metabolized to various compounds, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . The biotransformation of hydrocortisone to prednisolone is facilitated by the enzyme 3-ketosteroid-Δ1-dehydrogenases .
Result of Action
The molecular and cellular effects of Prednisolone’s action are diverse, given its wide range of indications. It is used to treat endocrine, rheumatic, hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis . Its anti-inflammatory and immunosuppressive effects are particularly beneficial in these conditions.
Action Environment
The action, efficacy, and stability of Prednisolone can be influenced by various environmental factors. For instance, the pH value, temperature, presence of hydrogen peroxide, solvent, and electron acceptor can affect the yield of prednisolone in biotransformation reactions . Furthermore, the presence of other medications can impact the disposition of Prednisolone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Aminopropiophenone can be synthesized through various methods. One common method involves the reaction of 4-nitropropiophenone with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The reaction conditions typically include a temperature of around 50-60°C and a pressure of 1-2 atmospheres.
Industrial Production Methods: In industrial settings, 4’-Aminopropiophenone is produced through a similar reduction process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4’-Aminopropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4’-Nitropropiophenone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form 4’-Aminopropiophenone from 4’-Nitropropiophenone using hydrogen gas and a palladium catalyst.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at 50-60°C.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products Formed:
Oxidation: 4’-Nitropropiophenone.
Reduction: 4’-Aminopropiophenone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-Aminopropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its effects on hemoglobin and its potential use in controlling predator populations.
Medicine: Research is ongoing to explore its potential therapeutic applications and antidotes for its toxicity.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
4’-Aminopropiophenone can be compared with other similar compounds such as:
4’-Nitropropiophenone: Similar in structure but with a nitro group instead of an amino group.
4’-Methoxypropiophenone: Similar in structure but with a methoxy group instead of an amino group.
4’-Chloropropiophenone: Similar in structure but with a chloro group instead of an amino group.
Uniqueness: 4’-Aminopropiophenone is unique due to its high toxicity and specific action on hemoglobin, making it a potent agent for controlling predator populations and a subject of interest in toxicology research .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLTWMGSJXSKQJ-WEXULQILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170149 | |
Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17652-24-3 | |
Record name | Prednisolone 17,21-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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